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Compound of Interest

Compound Name:
(6,6)-phenyl-C61 Methyl-

hexanoate

CAS No.: 1242279-48-6

Cat. No.: B1173787 Get Quote

Executive Summary: The Symmetry Break
In the development of organic photovoltaics (OPV) and organic field-effect transistors (OFETs),

the transition from PC61BM ([6,6]-Phenyl-C61-butyric acid methyl ester) to PC71BM ([6,6]-

Phenyl-C71-butyric acid methyl ester) represents a critical evolution in molecular engineering.

While both molecules serve as electron acceptors (n-type semiconductors), the shift from the

spherical C

core to the ellipsoidal C

core introduces a fundamental symmetry breaking. This guide details how this geometric
alteration dictates optical absorption profiles, isomeric complexity, and thin-film morphology—
factors that directly influence Power Conversion Efficiency (PCE) and charge carrier mobility.

Molecular Configuration & Symmetry Analysis
The primary differentiator between PC61BM and PC71BM is the geometry of the fullerene

cage, which governs the quantum mechanical selection rules for electronic transitions.

PC61BM: The Spherical Standard
Core: C
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(Buckminsterfullerene).[1]

Symmetry: High symmetry (

).

Electronic Consequence: The lowest energy electronic transitions in the visible region are

symmetry-forbidden. This results in low molar absorptivity in the 400–700 nm range, limiting

its ability to contribute to photocurrent generation.

Addition Site: Due to the equivalence of the bonds in

C

(specifically the [6,6] bonds at the junction of two hexagons), the addition of the phenyl-
butyric acid methyl ester side chain results in a single dominant regioisomer for the mono-
adduct.

PC71BM: The Ellipsoidal Variant[2]
Core: C

.[2][3]

Symmetry: Lower symmetry (

), often described as "rugby-ball" shaped.

Electronic Consequence: The reduction in symmetry relaxes the selection rules (Laporte

rule), making electronic transitions in the visible spectrum allowed. Consequently, PC71BM

exhibits a significantly broader and stronger absorption profile than PC61BM.

Addition Sites: The C

cage has non-equivalent carbon atoms, leading to multiple distinct addition sites. This results
in a mixture of regioisomers (

,

, etc.), which is a critical variable in batch-to-batch reproducibility.
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Visualization of Symmetry & Isomerism
The following diagram illustrates the structural divergence and the resulting isomeric

complexity.
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Figure 1: Comparative logic flow of symmetry effects on optical properties and isomerism

between PC61BM and PC71BM.

The Isomer Challenge in PC71BM
Unlike PC61BM, "PC71BM" is rarely a single pure molecule; it is a mixture of isomers.

Understanding this is vital for high-precision applications.

The Regioisomers
The C

cage possesses four distinct types of [6,6]-bonds available for cycloaddition, labeled as
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,

,

, and

(or sometimes a, b, c, d).

-isomer (Major): The addition occurs at the polar region (the "pointy ends" of the ellipsoid).
This is typically the most abundant isomer (

85-90%).

-isomer (Minor): Addition occurs at the equatorial region.

Mixture Effects: Commercial PC71BM is usually a mixture. Research indicates that pure

-PC71BM can exhibit different electron mobility and packing density compared to the
mixture. However, separating them requires costly High-Performance Liquid
Chromatography (HPLC).

Impact on Morphology
The isomeric mixture prevents the formation of large, overly crystalline domains. While

excessive aggregation is bad (reduces exciton dissociation surface area), some crystallinity is

needed for charge transport.

PC61BM: Tends to crystallize easily. In some blends (e.g., with P3HT), this can lead to large

phase separation over time (thermal instability).

PC71BM: The isomeric disorder suppresses large-scale crystallization, often leading to a

more stable, intermixed bulk heterojunction morphology, though it requires careful solvent

engineering (e.g., using Diiodooctane, DIO) to optimize.

Quantitative Comparison: Optoelectronic Properties
The following table summarizes the key physical parameters derived from spectroscopic and

electrochemical assays.
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Property PC61BM PC71BM Causality

Molecular Weight 910.9 g/mol 1030.9 g/mol
Addition of 10 carbons

to the cage.

Absorption Max (

)
~340 nm (UV only)

~370 nm, ~480 nm,

~560 nm

Symmetry breaking in

C70 allows visible

transitions.

LUMO Level -3.7 to -3.9 eV -3.7 to -3.9 eV

Very similar; C70

electron affinity is

comparable to C60.

Electron Mobility (

)

cm

/Vs

cm

/Vs

Comparable, but

PC71BM transport is

anisotropic.

Solubility

(Chlorobenzene)
~35 mg/mL ~45 mg/mL

Ellipsoidal shape

increases solvent-

accessible surface

area.

Primary Application
Standard Reference,

OFETs
High-Efficiency OPV

PC71BM contributes

to photocurrent;

PC61BM does not.

Experimental Protocol: Comparative Validation
To empirically verify the configuration differences described above, the following self-validating

protocol assesses Optical Absorption Efficiency and Solubility Limits.

Protocol: UV-Vis Absorption Cross-Section
Objective: Quantify the photon harvesting advantage of PC71BM over PC61BM.

Materials:

PC61BM (>99% purity).[1]

PC71BM (>99% mixture of isomers).
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Spectroscopic grade Chloroform (CHCl

).

Quartz cuvettes (1 cm path length).

Workflow:

Stock Solution Prep: Prepare 1.0 mg/mL stock solutions of both derivatives in CHCl

. Sonicate for 10 minutes to ensure full dissolution.

Dilution Series: Create dilutions at 0.01, 0.02, and 0.05 mg/mL.

Baseline Correction: Run a blank scan with pure CHCl

.

Measurement: Scan from 300 nm to 800 nm.

Validation Check:

PC61BM: Should show a sharp peak in UV (<350 nm) and a rapid drop-off, with near-zero

absorption >450 nm.

PC71BM: Should show significant absorption shoulders extending to 600-700 nm.

Calculation: Plot Absorbance vs. Concentration. The slope at 500 nm for PC71BM should be

significantly non-zero, whereas for PC61BM it should be negligible.

Protocol: Isomer Separation (HPLC)
Objective: Isolate

and

isomers of PC71BM to study configuration effects.

Workflow:
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Column: Use a "Buckyprep" (pyrenyl-propyl group bonded silica) column. This stationary

phase interacts specifically with the

-electron system of fullerenes.

Mobile Phase: Toluene or Toluene/Hexane mixture.

Detection: UV detector at 320 nm.

Chromatogram Analysis:

The first major peak is typically the

-isomer (most abundant).

Subsequent smaller peaks represent

-isomers.

Note: PC61BM will elute as a single sharp peak (monoadduct) with a different retention

time.

Experimental Logic Diagram
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Figure 2: Workflow for the isolation of PC71BM isomers to verify configuration-dependent

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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